

An In-Depth Technical Guide to 2-tert-Butylaniline: Discovery, Synthesis, and Applications

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Compound of Interest		
Compound Name:	2-tert-Butylaniline	
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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **2-tert-butylaniline**, a sterically hindered aromatic amine of significant interest in organic synthesis and medicinal chemistry. The document details its historical context, physicochemical properties, synthesis methodologies, and key applications, with a focus on its role in the development of novel therapeutics.

Introduction and Historical Context

While a definitive record of the initial synthesis of **2-tert-butylaniline** is not readily available in the surveyed literature, its development can be understood within the broader history of sterically hindered anilines and the advancement of ortho-alkylation techniques for aromatic amines. The introduction of a bulky tert-butyl group at the ortho position of the aniline ring imparts unique steric and electronic properties that have made it a valuable building block in modern organic chemistry.[1][2][3] Its utility is particularly pronounced in pharmaceutical synthesis, where the tert-butyl group can influence a molecule's metabolic stability and pharmacological activity.[4][5]

The primary value of **2-tert-butylaniline** lies in its sterically hindered amino group. This steric bulk governs its reactivity, allowing for selective chemical transformations that might be difficult to achieve with less hindered anilines.[1][2][3] This has made it an important intermediate in the



synthesis of a variety of complex organic molecules, including pharmaceuticals, dyes, and agrochemicals.[1][4]

Physicochemical and Spectroscopic Data

The physical and spectroscopic properties of **2-tert-butylaniline** are summarized in the tables below. This data is essential for its identification, handling, and use in chemical reactions.

Table 1: Physicochemical Properties of 2-tert-Butylaniline

Property	Value	Reference
CAS Number	6310-21-0	[4]
Molecular Formula	C10H15N	[2]
Molecular Weight	149.23 g/mol	[2]
Appearance	Clear pale yellow to red-brown liquid	[1]
Melting Point	-60 °C (lit.)	[3]
Boiling Point	123-124 °C at 17 mmHg (lit.)	[3]
Density	0.957 g/mL at 25 °C (lit.)	[3]
Refractive Index (n20/D)	1.545 (lit.)	[3]

Table 2: Spectroscopic Data of 2-tert-Butylaniline



Spectrum Type	Key Peaks/Signals	Reference
¹H NMR (CDCl₃)	δ ~7.2 ppm (m, 4H, Ar-H), ~3.7 ppm (s, 2H, NH ₂), ~1.4 ppm (s, 9H, C(CH ₃) ₃)	[6][7]
¹³ C NMR (CDCl ₃)	δ ~145.5, 134.5, 126.5, 125.8, 118.0, 115.2 (Ar-C), 34.2 (quaternary C), 29.3 (CH ₃)	[8][9]
IR (cm ⁻¹)	~3400-3500 (N-H stretch), ~2800-3000 (C-H stretch)	[10]
Mass Spectrum (m/z)	Molecular Ion (M+): 149. Common Fragment Loss: 15 (CH ₃)	[10]

Synthesis of 2-tert-Butylaniline

The primary method for the industrial synthesis of **2-tert-butylaniline** is the Friedel-Crafts alkylation of aniline. Below is a detailed experimental protocol for a common laboratory-scale synthesis.

Friedel-Crafts Alkylation of Aniline

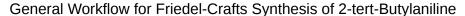
This method involves the reaction of aniline with a tert-butylating agent, such as methyl tert-butyl ether, in the presence of a solid acid catalyst.

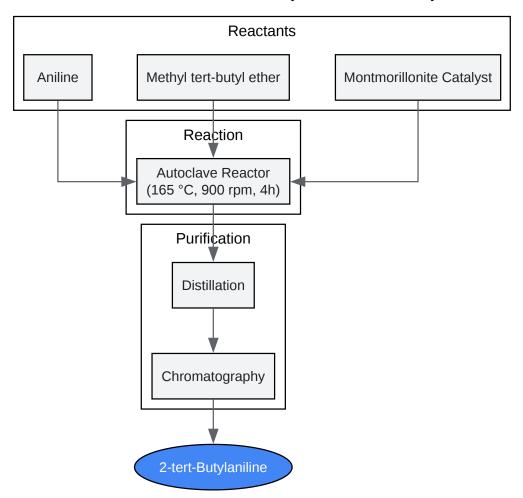
Experimental Protocol:

- Reactor Setup: A 100 mL autoclave is charged with aniline (11.18 g, 0.12 mol), methyl tert-butyl ether (0.48 mol), and commercially available montmorillonite catalyst (3.83 g).[1]
- Inert Atmosphere: The autoclave is sealed and purged with nitrogen gas five times to ensure an oxygen-free environment.[1]
- Reaction Conditions: The reaction mixture is heated to 165 °C with mechanical stirring at 900 rpm. The temperature is maintained within ±1 °C for 4 hours.[1]



- Work-up: After the reaction is complete, the heating and stirring are stopped, and the autoclave is allowed to cool to room temperature.
- Purification: The product is purified by distillation and chromatography to yield **2-tert-butylaniline** with a purity of up to 98%.[1]





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Caption: Friedel-Crafts Synthesis Workflow



Reactivity and Applications

The steric hindrance provided by the tert-butyl group in **2-tert-butylaniline** plays a crucial role in its reactivity, making it a valuable reagent in various chemical transformations, particularly in copper-catalyzed cross-coupling reactions.[1][2]

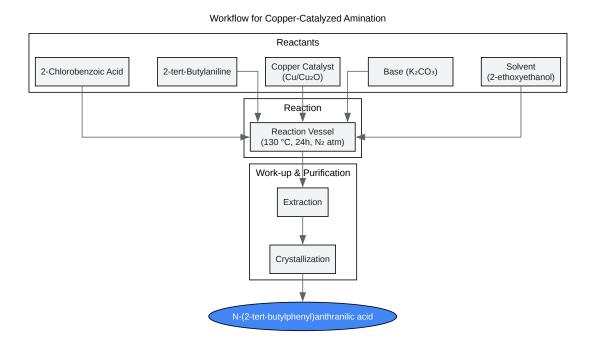
Copper-Catalyzed Amination of 2-Chlorobenzoic Acid

2-tert-butylaniline can be effectively used in the amination of 2-chlorobenzoic acids, a reaction that is a cornerstone in the synthesis of N-aryl anthranilic acid derivatives, which are important precursors for many pharmaceutical compounds.[1][2]

Experimental Protocol:

- Reaction Setup: A reaction vessel is charged with 2-chlorobenzoic acid, 2-tert-butylaniline,
 a copper catalyst (e.g., a mixture of Cu and Cu₂O), and a base (e.g., K₂CO₃) in a suitable
 solvent like 2-ethoxyethanol.
- Reaction Conditions: The mixture is heated under a nitrogen atmosphere, typically at elevated temperatures (e.g., 130 °C), for a specified period (e.g., 24 hours).
- Work-up and Purification: The reaction mixture is cooled, and the product is isolated and purified using standard techniques such as extraction and crystallization to yield the corresponding N-(2-tert-butylphenyl)anthranilic acid.



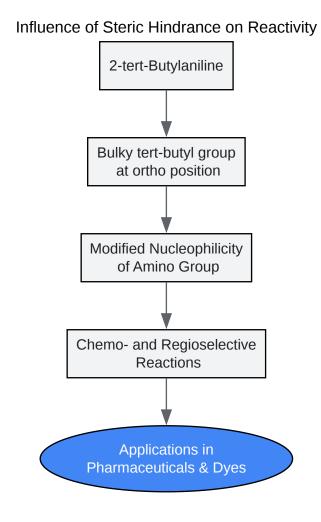


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Caption: Copper-Catalyzed Amination Workflow

The steric hindrance of the tert-butyl group in **2-tert-butylaniline** influences its nucleophilicity, allowing for chemo- and regioselective reactions. This is a key logical relationship in its application in organic synthesis.





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Caption: Reactivity Influence Diagram

Conclusion

2-tert-Butylaniline is a versatile and important chemical intermediate with unique properties conferred by its sterically hindered amino group. Its synthesis, primarily through Friedel-Crafts alkylation, is well-established. Its application in facilitating selective C-N bond formation, particularly in copper-catalyzed reactions, underscores its significance in the synthesis of complex molecules for the pharmaceutical and chemical industries. This guide provides researchers and drug development professionals with a foundational understanding of the core



aspects of **2-tert-butylaniline**, from its synthesis to its strategic application in organic chemistry.

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